Pim Kinase Inhibition Potency and Isoform Selectivity Requires Direct Comparative Data
A direct quantitative comparison for this specific compound against named analogs is not available in the published, non-prohibited literature. The compound is covered by the generic claims of the Incyte Pim kinase inhibitor patent family (e.g., US10265307), which reports Pim-1, Pim-2, and Pim-3 enzymatic IC50 values for structurally related exemplified compounds in the low nanomolar range (e.g., Example 2: Pim-1 IC50 = 40 nM, Example 3: Pim-1 and Pim-3 IC50 = 100 nM) [1]. However, the specific IC50 values for CAS 1396792-85-0 have not been independently disclosed. Until head-to-head profiling data is generated, its potency relative to those exemplified compounds remains a class-level inference rather than a verified differentiator.
| Evidence Dimension | Pim-1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Exemplified compound from patent US10265307, Example 2: Pim-1 IC50 = 40 nM [1] |
| Quantified Difference | Unknown - direct comparison not possible |
| Conditions | Pim-1 and Pim-3 kinase assays; 20 µL reactions in white 384-well polystyrene plates using biotinylated-BAD peptide substrate [1] |
Why This Matters
Procurement decisions for a Pim kinase chemical probe require distinct IC50 values against all three isoforms; without them, any claim of a potency or selectivity advantage over another in-class compound is unsubstantiated.
- [1] BindingDB entries: BDBM377146 (Example 3) and BDBM377145 (Example 2) derived from US10265307. Pim-1/Pim-3 Kinase Assay Data. View Source
